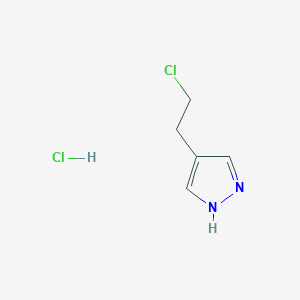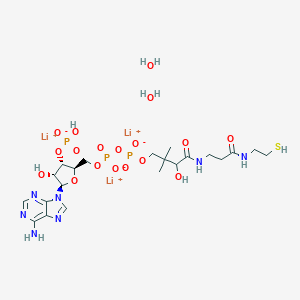![molecular formula C16H12N6O6S2 B025005 N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide CAS No. 108679-70-5](/img/structure/B25005.png)
N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines acetic acid, benzothiazole, sulfonyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide typically involves multiple steps. One common method includes the reaction of 2-amino-6-benzothiazolesulfonamide with acetic anhydride to form an intermediate compound. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control systems ensures consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-amino-2-oxo-, 2-[(2-nitrophenyl)methylene]hydrazide
- 2-Benzothiazolecarboxylic acid, 2-[(3-nitrophenyl)methylene]hydrazide
- 2-Benzothiazolecarboxylic acid, 2-[(4-nitrophenyl)methylene]hydrazide
Uniqueness
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitrophenyl)methylene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
108679-70-5 |
|---|---|
Molecular Formula |
C16H12N6O6S2 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
N'-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]-N-[(E)-(4-nitrophenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H12N6O6S2/c17-16-19-12-6-5-11(7-13(12)29-16)30(27,28)21-15(24)14(23)20-18-8-9-1-3-10(4-2-9)22(25)26/h1-8H,(H2,17,19)(H,20,23)(H,21,24)/b18-8+ |
InChI Key |
WVFMAZAKHGEFJO-QGMBQPNBSA-N |
SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N)[N+](=O)[O-] |
Synonyms |
Acetic acid, (((2-amino-6-benzothiazolyl)sulfonyl)amino)oxo-, ((4-nitr ophenyl)methylene)hydrazide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)







